1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one
Description
1-[3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a quinoxalin-6-yl moiety. The ketone group at position 1 is a branched 2-methylpropan-1-one. Pyrazolines are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antitumor, antimicrobial, and antidepressant activities .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-6-9-18-20(12-16)24-11-10-23-18)13-19(25-26)15-4-7-17(28-3)8-5-15/h4-12,14,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLGAUHGPFHSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound differ primarily in substituent groups at the 3- and 5-positions of the pyrazoline core and the ketone side chain. These variations influence physicochemical properties, binding affinities, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) improve solubility compared to electron-withdrawing groups (e.g., chloro, fluoro in ).
Ketone Side Chain :
- Branched chains (e.g., 2-methylpropan-1-one in the target compound) may sterically hinder metabolic degradation compared to linear chains (propan-1-one in ).
Biological Activities: Compounds with chlorophenyl/isopropylphenyl () or benzothiazole () substituents exhibit confirmed antitumor or antimicrobial effects.
Research Findings from Structural Studies:
- Crystallographic data (e.g., SHELXL refinement , ORTEP-3 visualization ) confirm planar geometries for pyrazoline cores, critical for stacking interactions with biological targets.
- Dihedral angles between the pyrazoline ring and aromatic substituents (e.g., 16.83° for methoxyphenyl in ) influence molecular rigidity and binding modes.
Limitations and Contradictions:
- and highlight conflicting effects of quinoxaline vs. quinoline moieties: quinoxaline’s smaller size may enhance penetration but reduce binding affinity compared to bulkier quinolines .
- While reports antimicrobial activity for chlorophenyl derivatives, similar methoxyphenyl analogs (e.g., target compound) lack direct evidence, necessitating cautious extrapolation.
Notes:
- Biological activities for the target compound are inferred from structural analogs due to absent direct data.
- Further studies are required to elucidate the target compound’s mechanism of action and optimize substituent combinations.
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